4-Tert-butyl-1,4-diazepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

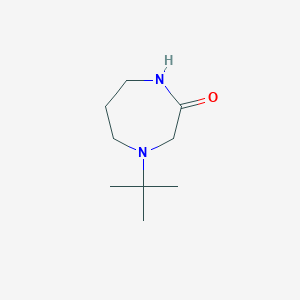

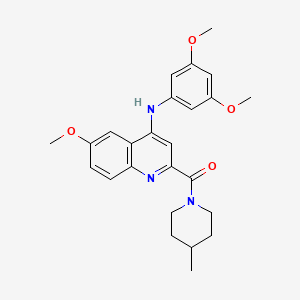

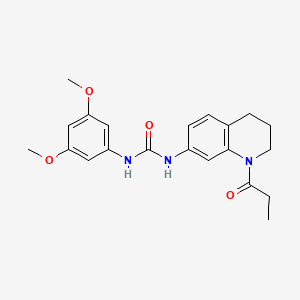

4-Tert-butyl-1,4-diazepan-2-one is a chemical compound with the CAS Number: 46059-74-9 . It has a molecular weight of 170.25 and its IUPAC name is 4-(tert-butyl)-1,4-diazepan-2-one . It is also known as Boc-protected proline.

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1,4-diazepan-2-one is 1S/C9H18N2O/c1-9(2,3)11-6-4-5-10-8(12)7-11/h4-7H2,1-3H3,(H,10,12) . This indicates the presence of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Physical And Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis and Building Blocks

The compound’s tert-butyl group (t-Bu) makes it an excellent building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the diazepane ring. For instance, tert-butyl-protected intermediates find applications in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Flexible Organic Field-Effect Transistors (OFETs)

While not as extensively studied, the fused thiophene and symmetric molecular structure of 4-tert-butyl-1,4-diazepan-2-one could influence its performance in flexible OFETs. Researchers have explored similar compounds in designing semiconductor polymers for electronic applications . Further investigations are needed to understand its behavior in organic electronics.

Cancer Research and Cytotoxicity

Studies have demonstrated the cytotoxic activity of 4-tert-butyl-1,4-diazepan-2-one against breast carcinoma cells (MCF-7 cells) with an identified IC50 value of 5 μg/ml. Its potential as an anticancer agent warrants further exploration. Investigating its mechanisms of action and potential synergies with other compounds could lead to novel therapeutic strategies.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized .

Biochemical Pathways

It’s suggested that the compound may impact the 3d orientation of the degrader and thus ternary complex formation .

Pharmacokinetics

The compound is a powder at room temperature, suggesting it could have good bioavailability .

Result of Action

The compound’s potential use in protac development suggests it may contribute to targeted protein degradation .

Action Environment

The compound’s storage temperature is specified as 4 degrees celsius, indicating that temperature could be a significant environmental factor .

properties

IUPAC Name |

4-tert-butyl-1,4-diazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-10-8(12)7-11/h4-7H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXBMSPPIHAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1,4-diazepan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)